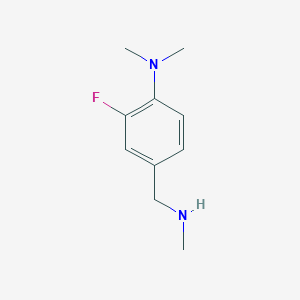

2-Fluoro-N,N-dimethyl-4-((methylamino)methyl)aniline

Description

2-Fluoro-N,N-dimethyl-4-((methylamino)methyl)aniline (CAS: 1095231-82-5) is a fluorinated aniline derivative with a molecular weight of 182.24 g/mol. Its structure features a dimethylamino group (-N(CH₃)₂) at the para position, a fluorine atom at the ortho position, and a methylaminomethyl (-CH₂NHCH₃) substituent at the remaining para site (). This compound is primarily utilized as a pharmaceutical intermediate, highlighting its relevance in drug discovery and organic synthesis.

Properties

Molecular Formula |

C10H15FN2 |

|---|---|

Molecular Weight |

182.24 g/mol |

IUPAC Name |

2-fluoro-N,N-dimethyl-4-(methylaminomethyl)aniline |

InChI |

InChI=1S/C10H15FN2/c1-12-7-8-4-5-10(13(2)3)9(11)6-8/h4-6,12H,7H2,1-3H3 |

InChI Key |

AUOGHYHMKJYKSE-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1=CC(=C(C=C1)N(C)C)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N,N-dimethyl-4-((methylamino)methyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-fluoroaniline with formaldehyde and dimethylamine under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity. Catalysts such as palladium or platinum may be used to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N,N-dimethyl-4-((methylamino)methyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxide or alkoxide ions under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium catalyst

Substitution: Hydroxide ions, alkoxide ions

Major Products Formed

Oxidation: Quinones

Reduction: Amines

Substitution: Hydroxylated or alkoxylated derivatives

Scientific Research Applications

2-Fluoro-N,N-dimethyl-4-((methylamino)methyl)aniline has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of dyes and pigments due to its ability to form stable color complexes.

Mechanism of Action

The mechanism of action of 2-Fluoro-N,N-dimethyl-4-((methylamino)methyl)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, its fluorine atom can participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

The table below compares key structural analogs and their substituent-driven properties:

Key Observations:

- Azo vs. Methylaminomethyl Groups: The phenylazo group in ’s compound introduces conjugation pathways, enabling pH-dependent color changes, whereas the methylaminomethyl group in the target compound may enhance solubility in polar solvents.

- Nitro Group Effects : The nitro-substituted analog () exhibits stronger electron withdrawal, which could stabilize charge-transfer complexes, unlike the target compound’s fluorine.

Fluorescence and Optical Properties

- Pyrimidoindazolidin Derivatives : Compounds like N,N-dimethyl-4-(2-phenylpyrimido[1,2-b]indazol-4-yl)aniline exhibit fluorescence quantum yields up to 0.068 (). While direct data for the target compound is unavailable, its fluorine atom may reduce fluorescence intensity due to heavy atom effects.

- Schiff Base Derivatives: Analogs with imino groups (e.g., ) show applications in antimicrobial and analgesic studies. The target compound’s methylaminomethyl group may offer improved bioavailability compared to bulkier heterocyclic substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.